Odevixibat-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

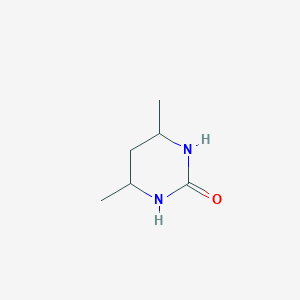

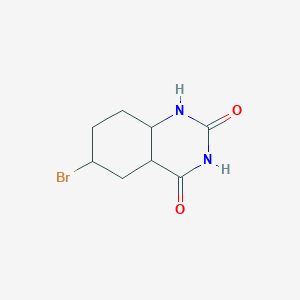

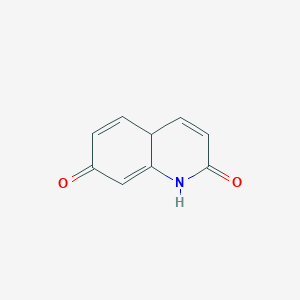

Odevixibat-13C6 is a labeled version of Odevixibat, a small molecule inhibitor of the ileal bile acid transporter. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Odevixibat. Odevixibat itself is developed by Albireo Pharma, Inc. for the treatment of various cholestatic liver diseases, including progressive familial intrahepatic cholestasis, biliary atresia, and Alagille syndrome .

Preparation Methods

The preparation of Odevixibat-13C6 involves the incorporation of carbon-13 isotopes into the Odevixibat molecule. This is typically achieved through synthetic routes that involve the use of carbon-13 labeled reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Odevixibat-13C6, like its non-labeled counterpart, undergoes various chemical reactions. These include:

Oxidation: Odevixibat can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur under the influence of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of ester or amide bonds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Odevixibat-13C6 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacokinetic Studies: The labeled compound is used to trace the absorption, distribution, metabolism, and excretion of Odevixibat in biological systems.

Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed in vivo.

Drug Interaction Studies: It helps in understanding how Odevixibat interacts with other drugs and its impact on metabolic enzymes.

Disease Models: The compound is used in animal models to study its efficacy and safety in treating cholestatic liver diseases.

Mechanism of Action

Odevixibat-13C6 functions similarly to Odevixibat by inhibiting the ileal bile acid transporter. This inhibition reduces the reabsorption of bile acids in the intestine, leading to a decrease in the bile acid pool circulating in the liver. The reduction in bile acids alleviates symptoms of cholestatic liver diseases, such as pruritus. The molecular targets involved include the ileal bile acid transporter and associated pathways in bile acid metabolism .

Comparison with Similar Compounds

Odevixibat-13C6 is unique due to its carbon-13 labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:

Odevixibat: The non-labeled version used clinically for treating cholestatic liver diseases.

Maralixibat: Another ileal bile acid transporter inhibitor used for similar indications.

Elobixibat: A bile acid transporter inhibitor used for treating chronic constipation.

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles .

Properties

Molecular Formula |

C37H48N4O8S2 |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-5-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-7-methylsulfanyl-1,1-dioxo-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid |

InChI |

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10+1,11+1,12+1,13+1,14+1,26+1 |

InChI Key |

XULSCZPZVQIMFM-ZZATXSLZSA-N |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)CCCC |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid](/img/structure/B12364739.png)

![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)

![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)